Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate

BRD9 bromodomain Epigenetic probe Leukemia

Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate (CAS 1215477-42-1, molecular formula C20H17N5O3S, molecular weight 407.45 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. The compound features a fused triazoloquinoxaline core linked via a sulfanylacetamido bridge to an ethyl 3-aminobenzoate moiety, with the critical structural distinction of bearing no alkyl substituent at the 1-position of the triazole ring.

Molecular Formula C20H17N5O3S
Molecular Weight 407.45
CAS No. 1215477-42-1
Cat. No. B2711898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate
CAS1215477-42-1
Molecular FormulaC20H17N5O3S
Molecular Weight407.45
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
InChIInChI=1S/C20H17N5O3S/c1-2-28-20(27)13-6-5-7-14(10-13)22-17(26)11-29-19-18-24-21-12-25(18)16-9-4-3-8-15(16)23-19/h3-10,12H,2,11H2,1H3,(H,22,26)
InChIKeyNQODMYVQGBCILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate (CAS 1215477-42-1): Structural Identity and Procurement Context


Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate (CAS 1215477-42-1, molecular formula C20H17N5O3S, molecular weight 407.45 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class . The compound features a fused triazoloquinoxaline core linked via a sulfanylacetamido bridge to an ethyl 3-aminobenzoate moiety, with the critical structural distinction of bearing no alkyl substituent at the 1-position of the triazole ring . This class has demonstrated nanomolar-potency inhibition across multiple therapeutic targets including the kidney urea transporter UT-A1 (IC50 ~150 nM for lead analog 8ay) [1], the NMDA receptor GluN1 glycine-binding site (Kb 21–63 nM for TK40) [2], and dual phosphodiesterase PDE2/PDE10 enzymes [3]. The unsubstituted 1-position of the target compound represents a key differentiator from the more commonly studied 1-methyl and 1-ethyl analogs, potentially altering hydrogen-bonding capacity, metabolic stability, and target selectivity profiles [4].

Why 1,2,4-Triazolo[4,3-a]quinoxaline Derivatives Cannot Be Interchanged Without Quantitative Differentiation: The Case of Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate


Within the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, minor structural variations produce profound shifts in target potency, selectivity, and metabolic fate. The 1-position substituent on the triazole ring has been demonstrated to be a critical determinant of bromodomain selectivity: SAR studies on BRD9-targeting analogs revealed that alkyl substituents at C-1 are crucial for increasing selectivity toward BRD9, with unsubstituted analogs showing divergent binding profiles [1]. Similarly, quinoxaline ring oxidation was identified as a major metabolic liability in the UT-A1 inhibitor series, necessitating the synthesis of 7,8-difluoroquinoxaline analogs to achieve metabolic stability sufficient for in vivo diuretic efficacy in rats [2]. The linker chemistry further modulates target engagement: replacement of the sulfanylacetamido bridge with an amine spacer was shown to be mandatory for BRD9 binding, while an aryl ether linkage produced noncompetitive UT-A1 inhibition with ~13-fold selectivity over UT-B [2][1]. These data collectively establish that even closely related analogs within this chemotype are not functionally interchangeable; procurement decisions must be guided by compound-specific structural features and their empirically validated consequences on potency, selectivity, and metabolic stability.

Quantitative Differentiation Evidence for Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate (CAS 1215477-42-1) Relative to Structural Analogs


1-Position Substituent Absence as a Differentiation Feature: BRD9 Selectivity Implications vs. 1-Alkyl Triazoloquinoxalines

The target compound (CAS 1215477-42-1) is unsubstituted at the 1-position of the triazole ring, in contrast to widely studied 1-methyl (CAS 1358072-67-9) and 1-ethyl analogs. In a detailed SAR study of [1,2,4]triazolo[4,3-a]quinoxaline-based BRD9 bromodomain inhibitors, Gazzillo et al. demonstrated that alkyl substituents at C-1 are critical for increasing selectivity toward BRD9 over other bromodomain-containing proteins, with the amine linker at C-4 being mandatory for binding [1]. Compounds 24 and 36 (both bearing C-1 alkyl substituents) displayed excellent selectivity toward BRD9 and antiproliferative effects on CCRF-CEM leukemia cells (IC50 in low micromolar range) with no cytotoxicity on healthy cells [1]. The unsubstituted 1-position of the target compound predicts a distinct selectivity fingerprint that may favor different bromodomain targets or alternative protein interaction partners compared to 1-alkyl-substituted analogs [1].

BRD9 bromodomain Epigenetic probe Leukemia

Sulfanylacetamido Linker vs. Amine Linker: Impact on Target Engagement and DNA Intercalation Capacity

The target compound contains a sulfanylacetamido linker bridging the triazoloquinoxaline core to the ethyl benzoate moiety. In the BRD9 study, the amine spacer at C-4 was identified as mandatory for bromodomain binding, with alternative linkers showing reduced or absent target engagement [1]. Conversely, in the DNA intercalator-Topo II inhibitor series, the triazoloquinoxaline derivatives 7e, 7c, and 7b—which feature extended linkers and distal phenyl moieties—exhibited anticancer activities higher than doxorubicin, with compound 7e demonstrating Topo II inhibition at IC50 = 0.890 µM and DNA intercalation at IC50 = 29.06 µM [2]. The sulfanylacetamido linker in the target compound provides a distinct geometric and electronic profile compared to both amine and aryl ether linkers, with the sulfur atom offering increased polarizability and potential for unique hydrogen-bonding interactions that may favor DNA intercalation mechanisms over bromodomain engagement [2][3].

DNA intercalation Topoisomerase II inhibition Anticancer

Ethyl 3-Aminobenzoate Moiety: Positional Isomer Differentiation vs. 2- and 4-Substituted Benzoate Analogs

The target compound features an ethyl benzoate group at the 3-position (meta) of the phenyl ring, contrasting with the 2-substituted (ortho) analog (CAS 1357831-95-8) and the 4-substituted (para) analog (CAS 1189703-35-2) [1]. In the DNA intercalator-Topo II inhibitor series, the distal phenyl moiety and extended linkers were critical for DNA binding activity: compound 7e achieved Topo II inhibition IC50 = 0.890 µM and DNA intercalation IC50 = 29.06 µM, with activities exceeding doxorubicin [2]. The meta-substitution pattern of the target compound orients the ethyl ester group at a 120° angle relative to the amide bond, creating a distinct pharmacophore geometry compared to ortho (60°) and para (180°) substitutions. This positional isomerism directly affects the spatial presentation of the hydrogen-bond-accepting ester carbonyl to biological targets, with the meta configuration offering an intermediate steric and electronic profile that is unavailable in either the ortho or para series [1].

Positional isomer Benzoate substitution Pharmacophore geometry

Class-Level Anticancer Potency Benchmarking: Triazoloquinoxaline Scaffold vs. Doxorubicin and Sorafenib

The triazoloquinoxaline scaffold has demonstrated anticancer activities comparable to or exceeding clinical standards in multiple independent studies. The 4-oxotriazoloquinoxaline-glutarimide hybrid (compound 15) showed IC50 values of 9.81 ± 0.7, 15.49 ± 1.2, and 10.09 ± 0.9 µM against HepG2, PC3, and MCF-7 cells, respectively, compared to doxorubicin IC50 values of 14.61 ± 1.1, 16.32 ± 1.1, and 12.41 ± 0.74 µM—demonstrating superior potency in HepG2 cells [1]. In the VEGFR-2 inhibition space, a triazoloquinoxaline derivative achieved IC50 = 3.9 nM, nearly equipotent to sorafenib (IC50 = 3.13 nM) [2]. The tubulin polymerization inhibitor 9d (a triazoloquinoxaline-based colchicine-site binder) exhibited GI50 = 15.4 nM against A375 melanoma cells with in vivo tumor growth inhibition at 10 mg/kg in a B16-F10 syngeneic mouse model [3]. The target compound shares the core triazoloquinoxaline pharmacophore with these validated anticancer series, with its specific substitution pattern (unsubstituted 1-position, sulfanylacetamido linker, meta-ethyl benzoate) representing a distinct chemical space for anticancer screening orthogonal to these characterized leads [1][2][3].

Anticancer VEGFR-2 Cytotoxicity

NMDA Receptor Antagonism: Class-Level CNS Activity with Subunit Selectivity Exceeding 100-Fold

The triazoloquinoxaline chemotype has demonstrated potent and selective NMDA receptor antagonism. The 1-thioxo analog TK40 (1-thioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one) exhibited competitive antagonist activity with Kb values of 21–63 nM at the GluN1 glycine-binding site across all four recombinant GluN1/N2A-D receptors and >100-fold selectivity for GluN1/N2 NMDA receptors over GluN3A- and GluN3B-containing NMDA receptors, with no appreciable effects at AMPA receptors [1]. The crystal structure of the GluN1 ligand-binding domain in complex with TK40 (PDB 4KFQ, resolution 2.2 Å) confirmed binding to the orthosteric site, with the imino acetamido group acting as an α-amino acid bioisostere [1]. The target compound, while structurally distinct from TK40 (sulfanylacetamido replacing thioxo), retains the triazoloquinoxaline core required for GluN1 orthosteric site recognition. The sulfanyl linkage in the target compound may alter the binding pose relative to TK40's thioxo group, potentially yielding a different NMDA receptor subtype selectivity profile [1].

NMDA receptor GluN1 glycine site CNS drug discovery

Antimicrobial Activity Potential vs. Standard Antibiotics: Triazoloquinoxaline Class Benchmarking

The triazoloquinoxaline scaffold has demonstrated antimicrobial activity through multiple mechanisms. In a 2026 Scientific Reports study, 4-amino triazoloquinoxaline derivatives 5b, 5d, and 5h showed moderate antimicrobial activity against S. aureus, S. epidermidis, E. coli, P. aeruginosa, and C. albicans, with synergistic effects in combination with levofloxacin achieving fractional inhibitory concentration indices ≤0.5 against MRSA and P. aeruginosa resistant isolates [1]. In a separate study targeting DHFR and E. coli DNA gyrase B, the chalcone derivative 6e exhibited dual enzyme inhibition with IC50 = 54.1 nM (DHFR) and 7.62 µM (DNA gyrase), demonstrating a multitarget inhibition mechanism [2]. Earlier work on [1,2,4]triazolo[4,3-a]quinoxaline derivatives reported MIC values of 67–102 µg/mL against E. coli for compounds 2b, 5, 7b, and 8a, with thiotriazole-substituted analogs showing the greatest antimicrobial activity [3]. The target compound's sulfanylacetamido linker structurally resembles the thioether motif present in the most active antimicrobial analogs from these series, suggesting potential utility in antimicrobial screening cascades [2][3].

Antimicrobial Synergistic therapy DHFR/DNA gyrase

Recommended Research and Procurement Application Scenarios for Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate (CAS 1215477-42-1)


BRD9/BRPF1 Dual Bromodomain Inhibitor Screening

The unsubstituted 1-position of the triazole ring differentiates this compound from 1-alkyl-substituted BRD9 inhibitors reported by Gazzillo et al. (2023), where C-1 alkylation was identified as critical for BRD9 selectivity [1]. Procure this compound as a chemical probe to test whether the 1-unsubstituted triazoloquinoxaline scaffold accesses alternative bromodomain selectivity profiles, particularly dual BRD9/BRPF1 inhibition, as compounds 24 and 36 from the 1-alkyl series unexpectedly showed BRPF1 co-engagement [1]. Pair with the 1-methyl analog (CAS 1358072-67-9) as a head-to-head comparator in bromodomain thermal shift assays and AlphaScreen displacement panels.

DNA Intercalation and Topoisomerase II Inhibitor Development

The sulfanylacetamido linker and meta-ethyl benzoate moiety provide a pharmacophore geometry distinct from the extended-linker Topo II inhibitors (7e, IC50 = 0.890 µM) characterized by Elwan et al. (2022) [2]. Use this compound in DNA fluorescence intercalation displacement assays and Topo II enzymatic inhibition screening, benchmarking against doxorubicin (Topo II IC50 ~0.940 µM) [2]. The sulfur atom in the linker may facilitate unique minor-groove binding interactions that are inaccessible to the amine- and ether-linked comparator series.

NMDA Receptor Subtype Selectivity Profiling

The triazoloquinoxaline core is validated for GluN1 glycine-site antagonism by TK40 (Kb 21–63 nM, >100-fold selectivity over GluN3-containing receptors) [3]. The target compound's sulfanylacetamido substitution replaces TK40's 1-thioxo group, potentially altering the binding pose within the orthosteric site characterized by PDB structure 4KFQ (2.2 Å resolution) [3]. Use in two-electrode voltage clamp electrophysiology on recombinant GluN1/N2A-D and GluN1/N3A-B receptors to determine whether the sulfanyl linker yields a novel NMDA subtype selectivity signature distinct from TK40.

Antimicrobial Multitarget Screening Cascade

The sulfur-containing triazoloquinoxaline chemotype is consistently associated with enhanced antimicrobial activity: thiotriazole-substituted analogs achieved MIC 67–102 µg/mL against E. coli [4], and the chalcone derivative 6e exhibited dual DHFR/DNA gyrase inhibition (IC50 = 54.1 nM and 7.62 µM, respectively) [5]. Screen the target compound in MIC determination panels against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) strains, and evaluate synergy with fluoroquinolones (levofloxacin) using checkerboard FICI methodology, referencing the FICI ≤0.5 synergy threshold established for 4-amino triazoloquinoxaline derivatives [6].

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